5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Description

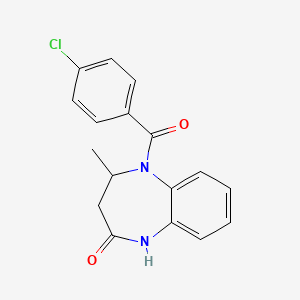

5-(4-Chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene moiety. Key structural features include:

- Substituents: A 4-chlorobenzoyl group at position 5, a methyl group at position 4, and a ketone at position 2.

- Ring System: The 1,5-benzodiazepin-2-one scaffold distinguishes it from the more common 1,4-benzodiazepines (e.g., diazepam).

- Stereochemistry: The 3,4-dihydro configuration introduces partial saturation, influencing conformational flexibility and intermolecular interactions.

Properties

IUPAC Name |

5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-11-10-16(21)19-14-4-2-3-5-15(14)20(11)17(22)12-6-8-13(18)9-7-12/h2-9,11H,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHPZVBAHWGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is 4-chlorobenzoyl CoA ligase , an enzyme found in various organisms such as Alcaligenes sp. AL3007. This enzyme plays a crucial role in the metabolism of chlorobenzoates, which are derivatives of benzoic acid.

Mode of Action

The compound interacts with its target, the 4-chlorobenzoyl CoA ligase, through a process that is dependent on Mg2±ATP and coenzyme A . This interaction results in the production of 4-chlorobenzoyl CoA and AMP . The enzyme demonstrates broad specificity towards other halobenzoates, with 4-chlorobenzoate as the best substrate.

Biochemical Pathways

The compound affects the 4-chlorobenzoate dissimilation pathway . This pathway involves the conversion of 4-chlorobenzoate to 4-chlorobenzoyl CoA by the action of 4-chlorobenzoyl CoA ligase. The downstream effects of this pathway include the dehalogenation of 4-chlorobenzoyl CoA, leading to the formation of 4-hydroxybenzoate.

Pharmacokinetics

The compound’s interaction with its target enzyme suggests that it may be metabolized into 4-chlorobenzoyl coa and amp. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular effect of the compound’s action is the production of 4-chlorobenzoyl CoA and AMP. This leads to the dehalogenation of 4-chlorobenzoate, contributing to the detoxification and degradation of this compound

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the activity of 4-chlorobenzoyl CoA ligase, the compound’s target, is optimal at a pH of 7.0 and a temperature of 25 °C. Changes in these environmental conditions could potentially affect the compound’s interaction with its target and its overall efficacy.

Biological Activity

5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula for 5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is with a molecular weight of approximately 288.76 g/mol. The structure includes a benzodiazepine core that is substituted with a chlorobenzoyl group at the 5-position and a methyl group at the 4-position.

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system. They enhance the effect of GABA, a neurotransmitter that inhibits neuronal excitability throughout the nervous system. The specific mechanism for 5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves:

- GABA Receptor Modulation : This compound acts as a positive allosteric modulator at GABA_A receptors, increasing chloride ion influx and leading to hyperpolarization of neurons.

- Anxiolytic Effects : Similar to other benzodiazepines, it may exhibit anxiolytic properties by reducing anxiety-related behaviors in animal models.

Biological Activity and Pharmacological Studies

Several studies have investigated the biological activity of this compound:

In Vivo Studies

- Anxiolytic Activity : In animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus-maze tests.

- Sedative Effects : The compound demonstrated sedative properties, with doses correlating with increased sleep duration in rodent models.

In Vitro Studies

Research has shown that this compound exhibits:

- Anticonvulsant Activity : It has been tested against various seizure models and shown efficacy in reducing seizure frequency.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Model/Method | Result |

|---|---|---|

| Anxiolytic | Elevated Plus Maze | Significant reduction in anxiety |

| Sedative | Rodent Sleep Test | Increased sleep duration |

| Anticonvulsant | Pentylenetetrazol-induced seizures | Reduced seizure frequency |

| Neuroprotective | Oxidative stress model | Protection against cell death |

Case Studies

A notable case study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various benzodiazepine derivatives, including 5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one. The study reported that modifications to the benzodiazepine core significantly influenced their binding affinity to GABA_A receptors and their overall pharmacological profile .

Discussion

The biological activities of 5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one suggest its potential as a therapeutic agent for conditions such as anxiety disorders and epilepsy. However, further research is necessary to fully elucidate its pharmacokinetics and long-term effects.

Comparison with Similar Compounds

Structural Comparison

The following table highlights key differences between the target compound and selected benzodiazepine derivatives:

Key Observations

Ring Position (1,5 vs. 1,4) :

- The 1,5-benzodiazepin-2-one core (target compound, ) exhibits distinct conformational flexibility compared to 1,4-benzodiazepines (e.g., Methylclonazepam ). This difference may alter binding affinity to biological targets like GABA receptors.

Nitro groups (e.g., in Methylclonazepam ) are associated with enhanced sedative effects but may introduce metabolic instability.

Stereochemical Considerations :

- The (4S)-configuration in the compound from demonstrates how stereochemistry influences molecular interactions. The target compound’s 3,4-dihydro structure may restrict puckering modes, as defined by Cremer-Pople parameters .

Synthetic Utility :

- Derivatives with tetrazole or coumarin moieties (e.g., compounds in ) highlight the versatility of benzodiazepine scaffolds in generating diverse pharmacophores.

Research Findings and Implications

Conformational Analysis

- Ring Puckering: Cremer-Pople coordinates (amplitude q, phase angle φ) are critical for analyzing non-planar ring conformations . For 1,5-benzodiazepines, partial saturation (3,4-dihydro) likely reduces puckering amplitude compared to fully unsaturated analogs.

Pharmacological Potential

- While Methylclonazepam is a known sedative, the target compound’s 4-chlorobenzoyl group may redirect activity toward anxiolytic or anticonvulsant pathways.

- Bulky substituents (e.g., benzyl groups in ) could sterically hinder receptor binding, whereas methyl groups (target compound) offer a balance of size and hydrophobicity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-chlorobenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step approach starting from a benzodiazepine core. Acylation with 4-chlorobenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous dichloromethane) is a critical step. Optimization includes varying catalysts (e.g., DMAP for acylation efficiency), temperature (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of acylating agent). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., 4-chlorobenzoyl protons at δ 7.4–8.1 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in the dihydro ring.

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and bond angles, as demonstrated in related benzodiazepines (e.g., 4-phenyl analogs in ).

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS detect impurities and validate molecular ion peaks (e.g., [M+H]⁺ at m/z 385.1) .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Initial screens focus on receptor binding assays (e.g., GABAₐ receptor subtypes via radioligand displacement using ³H-flunitrazepam). In vitro cytotoxicity (MTT assay in HepG2 cells) and metabolic stability (microsomal incubation with LC-MS analysis) provide early pharmacokinetic insights. Dose-response curves (0.1–100 µM) identify EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer : SAR studies systematically modify substituents (e.g., replacing 4-chlorobenzoyl with fluorophenyl or methyl groups) and assess impacts on receptor affinity. Computational docking (AutoDock Vina) predicts binding modes to GABAₐ’s α-subunits. In vivo efficacy is tested in rodent models of anxiety (elevated plus maze) with pharmacokinetic profiling (plasma half-life via LC-MS/MS) .

Q. How can metabolic pathways and pharmacokinetic parameters be elucidated for this compound?

- Methodological Answer :

- Metabolite Identification : Incubate with human liver microsomes (HLMs) and use UPLC-QTOF-MS to detect phase I (oxidation, N-demethylation) and phase II (glucuronidation) metabolites.

- Pharmacokinetics : Radiolabeled (¹⁴C) compound administration in rats, followed by scintillation counting of blood/tissue samples, calculates AUC, t₁/₂, and bioavailability. CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

Q. What crystallographic methods resolve structural ambiguities in benzodiazepine derivatives like this compound?

- Methodological Answer : Single crystals grown via slow evaporation (acetone/hexane) are analyzed using Mo-Kα radiation (λ = 0.71073 Å) on a diffractometer. SHELX software refines structures, revealing dihedral angles between the chlorobenzoyl and diazepine rings. Hydrogen bonding networks (e.g., N–H···O interactions) are mapped to explain stability .

Q. How can contradictory data on efficacy vs. neurotoxicity be addressed in preclinical studies?

- Methodological Answer : Dose-ranging studies in zebrafish models (behavioral assays and histopathology) differentiate therapeutic vs. toxic thresholds. Transcriptomics (RNA-seq) identifies genes dysregulated at high doses (e.g., apoptosis markers). Comparative studies with diazepam control for GABAₐ subtype selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.